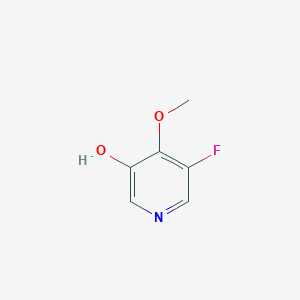
5-Fluoro-4-methoxypyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methoxypyridin-3-ol is a fluorinated pyridine derivative with a methoxy group at the 4-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Methoxylation: The methoxy group at the 4-position is introduced using methylation agents like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through various hydroxylation methods, including the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-fluoro-4-methoxypyridine-3-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) reagents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: 5-Fluoro-4-methoxypyridine-3-one.
Reduction Products: 5-Fluoro-4-methoxypyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-4-methoxypyridin-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: Its unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-Fluoro-4-methoxypyridin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
5-Methoxypyridin-3-ol: Lacks the fluorine atom.
5-Fluoropyridin-3-ol: Lacks the methoxy group.
4-Methoxypyridin-3-ol: Lacks the fluorine atom at the 5-position.
Uniqueness: The presence of both fluorine and methoxy groups on the pyridine ring gives 5-Fluoro-4-methoxypyridin-3-ol unique chemical and biological properties compared to its analogs. These modifications can significantly affect its reactivity, stability, and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H6FNO2 |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
5-fluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3 |
InChI Key |
LJLCNIRYSGFIFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



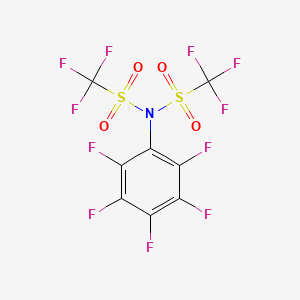
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
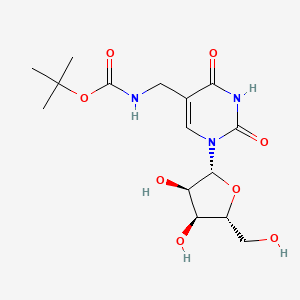
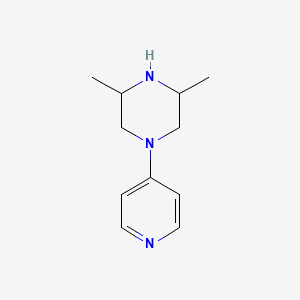
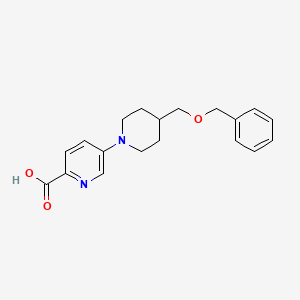
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
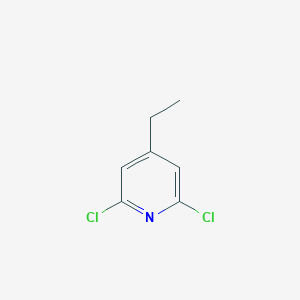

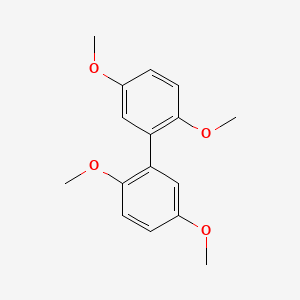

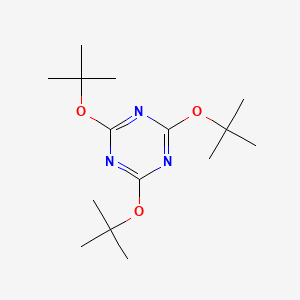
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
